
1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxaldehyde, also known as 1-Formylpiperazine, is a chemical compound with the molecular formula C5H10N2O . It is a clear liquid that can range from colorless to yellow .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which would include 1-Piperazinecarboxaldehyde, have been published between 2015 and 2020 . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Piperazinecarboxaldehyde can be represented as O=CN1CC[NH2+]CC1 . The compound has a molecular weight of 114.1457 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 1-Piperazinecarboxaldehyde are not mentioned in the search results, it’s worth noting that piperazine derivatives in general are involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
1-Piperazinecarboxaldehyde is a clear liquid that can range from colorless to yellow . It has a molecular weight of 114.1457 g/mol . The compound has a boiling point range of 105.0°C to 107.0°C at 1.0 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI) in the synthesis of a variety of novel compounds with potential antibacterial properties. For instance, Patel and Mistry (2004) explored the preparation of 4-(4′-sulphanilyl)-1-phenyl piperazine by reacting N-acetyl sulphanilyl chloride with 1-phenyl piperazine, followed by condensation reactions yielding Schiff bases and subsequent cyclo condensation reactions producing 2-azetidinones and 4-thiazolidinones. These compounds were screened for antibacterial efficacy against several bacterial strains, showcasing the potential of 1-Piperazine derivatives in the development of new antibacterial agents (Patel & Mistry, 2004).
Fluorescent Probes and Ratiometric Analysis
Huang and Tam‐Chang (2011) reported on the synthesis of 9-piperazine substituted perylene-3,4-dicarboximide derivatives that serve as fluorescent probes for ratiometric analysis. These compounds exhibit a change in fluorescence emission intensities in response to variations in pH and double-stranded DNA, suggesting their application in biochemical and medical diagnostics (Huang & Tam‐Chang, 2011).
Crystal Engineering and Molecular Docking
The application of 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI) extends into crystal engineering and molecular docking studies. Weatherhead-Kloster et al. (2005) synthesized 1,4-piperazine-2,5-dione and analyzed its polymorphic crystalline forms through single-crystal X-ray analysis. This study provided insights into hydrogen-bonding networks and solution aggregation, contributing to the understanding of molecular assembly in solid states (Weatherhead-Kloster et al., 2005).
Anticonvulsant Agents
Research into the development of anticonvulsant agents has also utilized 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)-(9CI). Archana (2021) synthesized novel triazolyl/oxadiazolyl/thiadiazolyl-piperazine derivatives, demonstrating their potential as anticonvulsant agents. This work highlights the versatility of 1-Piperazine derivatives in the creation of compounds with potential therapeutic applications in the treatment of epilepsy (Archana, 2021).
Safety And Hazards
properties
IUPAC Name |
4-(2-chloroacetyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-5-7(12)10-3-1-9(6-11)2-4-10/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUUHIJMBNNNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368368 |
Source


|
| Record name | 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)piperazine-1-carbaldehyde | |
CAS RN |
138969-82-1 |
Source


|
| Record name | 1-Piperazinecarboxaldehyde, 4-(chloroacetyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)piperazine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
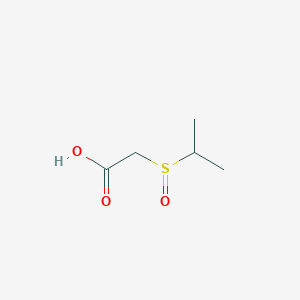
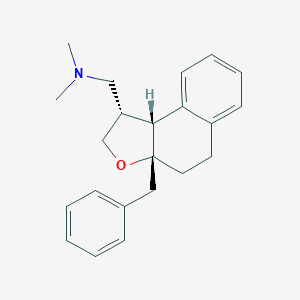
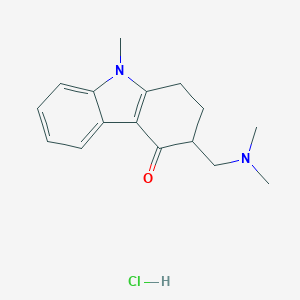

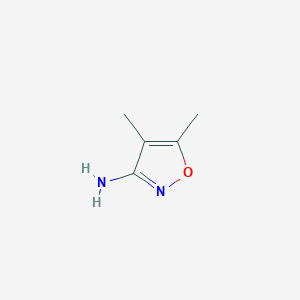

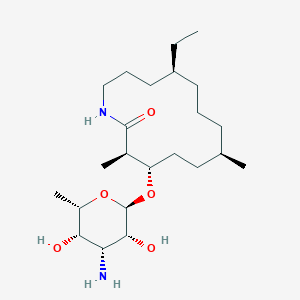
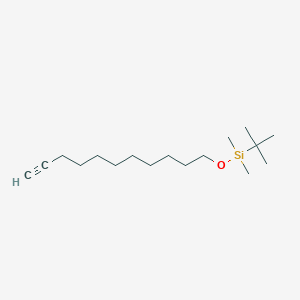
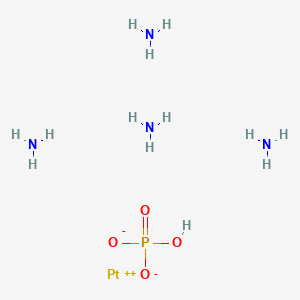
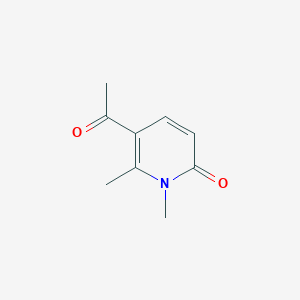
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
